molecular formula C15H10F2 B13708407 9-(Difluoromethyl)anthracene

9-(Difluoromethyl)anthracene

Cat. No.: B13708407
M. Wt: 228.24 g/mol
InChI Key: FNBYWDMLAAYIOK-UHFFFAOYSA-N
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Description

9-(Difluoromethyl)anthracene is an anthracene derivative substituted at the 9-position with a difluoromethyl (-CF₂H) group. This modification introduces unique electronic and steric properties due to fluorine's high electronegativity and the small size of the difluoromethyl group. Fluorinated anthracenes are valued in materials science, pharmaceuticals, and photochemistry due to their enhanced stability, tunable electronic properties, and bioactivity .

Properties

Molecular Formula

C15H10F2

Molecular Weight

228.24 g/mol

IUPAC Name

9-(difluoromethyl)anthracene

InChI

InChI=1S/C15H10F2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H

InChI Key

FNBYWDMLAAYIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 9-(Difluoromethyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(Difluoromethyl)anthracene involves its interaction with light and subsequent generation of reactive oxygen species (ROS). Upon irradiation, the compound undergoes photoexcitation, leading to the formation of singlet oxygen, which can induce oxidative stress in biological systems. This property is exploited in photodynamic therapy for the treatment of certain cancers .

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Substituent Effects on Electronic and Physical Properties

Key anthracene derivatives are compared based on substituent type, synthesis, and properties:

Compound Substituent(s) Synthesis Method Key Properties Applications/Findings
9-(Difluoromethyl)anthracene -CF₂H at C9 Likely via halogen exchange or Grignard reactions (inferred) Expected lower electron density at C9 due to fluorine’s electronegativity; enhanced metabolic stability Potential use in OLEDs or as bioactive scaffolds (hypothetical)
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene -Ph at C9, -C₆H₄CF₃ at C10 Suzuki-Miyaura coupling Mp: 254.7°C; strong electron-withdrawing CF₃ group; F¹⁹ NMR: δ = -62.38 ppm Organic electronics, fluorophore design
9-[(E)-2-Phenylethenyl]anthracene derivatives -CH=CH-Ar at C9 Wittig or Knoevenagel reactions Absorption up to 460 nm (ANT-SCH₃); ε = 17,527 dm³mol⁻¹cm⁻¹ at 389 nm Photosensitizers in UV/visible initiators
9-Bromo-10-(4-methoxyphenyl)anthracene -Br at C9, -C₆H₄OMe at C10 Suzuki-Miyaura coupling Yield: 58%; H¹ NMR: δ = 8.60 (d, J = 9.5 Hz, 2H) Intermediate for further functionalization
9-(Dihydrophosphino)anthracene -PH₂ at C9 Grignard + PCl₃/PBr₃ reduction Forms π-stacking Pt complexes (intramolecular interactions) Catalysis, coordination chemistry

Key Observations :

  • Electronic Effects : Fluorinated groups (e.g., -CF₃, -CF₂H) reduce electron density at the anthracene core, enhancing oxidative stability and altering absorption/emission profiles .
  • Steric Impact : Bulky substituents (e.g., -C₆H₄CF₃) may hinder π-π stacking, whereas smaller groups (e.g., -CF₂H) allow closer molecular packing .
  • Synthetic Yields : Suzuki-Miyaura couplings yield 58–83% for aryl-substituted anthracenes, influenced by steric/electronic factors .
Spectroscopic and Optical Properties
  • Absorption Maxima :

    • 9-[(E)-2-Phenylethenyl]anthracene derivatives : 389–460 nm (visible range) .
    • 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene : λₐᵦₛ ~ 300–400 nm (inferred from anthracene core + CF₃ redshift) .
    • 9-(Difluoromethyl)anthracene : Expected hypsochromic shift compared to -CF₃ due to reduced electron withdrawal.
  • Fluorine NMR :

    • -CF₃ groups exhibit distinct ¹⁹F shifts (e.g., δ = -62.38 ppm) , whereas -CF₂H may show split peaks due to proton coupling.

Data Tables

Table 1. Optical Properties of Select Anthracene Derivatives
Compound Absorption λₘₐₓ (nm) Molar Extinction Coefficient (dm³mol⁻¹cm⁻¹) Emission Range (nm)
9-[(E)-2-Phenylethenyl]anthracene (ANT-SCH₃) 460 17,527 (at 389 nm) 450–600 (inferred)
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene ~380 N/A N/A
9-(Difluoromethyl)anthracene (hypothetical) ~370–400 Moderate (similar to -CF₃ derivatives) 400–550
Table 2. Thermal and Structural Data
Compound Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene 254.7 398.1 Planar anthracene core with twisted aryl substituents
9-Bromo-10-(4-methoxyphenyl)anthracene N/A 365.2 Bromine at C9 for further cross-coupling

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